4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Description
Historical Context and Significance of 1,5-Benzodiazepines in Medicinal Chemistry
The history of benzodiazepines began with the accidental discovery of chlordiazepoxide in 1955, which was subsequently marketed as Librium in 1960. nih.govisca.me This was followed by the introduction of diazepam (Valium) in 1963. isca.me These early successes spurred immense interest in the therapeutic potential of this class of compounds.
While the initial focus was largely on 1,4-benzodiazepines for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, the 1,5-benzodiazepine scaffold has also garnered significant attention for its broad spectrum of biological activities. isca.mechemijournal.comresearchgate.net Research has demonstrated that 1,5-benzodiazepine derivatives possess a wide range of pharmacological effects, including anti-inflammatory, antiviral, antimicrobial, and antitumor activities. researchgate.net They are also valuable as synthons for the preparation of other fused heterocyclic compounds. isca.me The versatility of the 1,5-benzodiazepine nucleus has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. chemijournal.com
Rationale for Academic Research on 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its Derivatives
The academic pursuit of this compound and its derivatives is driven by several key factors. The phenyl group at the 4-position offers a site for substitution, allowing for the systematic modification of the molecule's steric and electronic properties. This enables researchers to investigate structure-activity relationships (SAR), which are crucial for understanding how chemical structure influences biological activity.
Furthermore, the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is often achieved through the condensation reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones, such as chalcones. nih.govbiolmolchem.com This synthetic accessibility allows for the creation of a diverse library of derivatives for screening and evaluation. Academic research often focuses on developing more efficient and environmentally friendly synthetic methods, including the use of various catalysts and solvent-free conditions. slideshare.netijtsrd.com
The investigation into the chemical and physical properties of these compounds, including their three-dimensional structure and reactivity, provides fundamental knowledge that can inform the design of new molecules with specific functions. researchgate.net For instance, understanding the conformation of the seven-membered ring and the orientation of the phenyl substituent is essential for predicting how the molecule might interact with biological targets. nih.govresearchgate.net
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the chemical aspects of this molecule, as detailed in the subsequent sections.
The article will delve into the synthetic methodologies for preparing the title compound, explore its spectroscopic and physicochemical properties, and discuss its chemical reactivity. Furthermore, it will touch upon its coordination chemistry with metal ions and the application of computational methods to understand its molecular characteristics. Finally, potential applications of this compound in various scientific fields will be considered.
This research outline aims to serve as a detailed scientific resource for chemists and researchers interested in the fundamental chemistry of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMNBPALLFTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377993 | |
| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-57-5 | |
| Record name | 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine and Its Analogues
Classical Condensation Reactions
The cornerstone for the synthesis of the 1,5-benzodiazepine core is the acid-catalyzed condensation reaction between o-phenylenediamine (B120857) and a carbonyl compound. This reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons, followed by cyclization and dehydration to form the seven-membered diazepine (B8756704) ring.
A direct and widely employed method for synthesizing 4-substituted-2,3-dihydro-1H-1,5-benzodiazepines involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. rsc.org To produce the specific target compound, 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, chalcone (B49325) (1,3-diphenyl-2-propen-1-one) or its derivatives are used as the carbonyl precursor.
The reaction mechanism proceeds via an initial Michael addition of one of the amino groups of o-phenylenediamine to the β-carbon of the enone system. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the final 2,3-dihydro-1H-1,5-benzodiazepine product.
Various catalysts can facilitate this transformation. For instance, the reaction can be carried out in ethanol (B145695) using a catalytic amount of glacial acetic acid. ingentaconnect.comnih.gov Similarly, piperidine (B6355638) has been used to catalyze the reaction between o-phenylenediamine and various chalcones in ethanol at reflux temperatures, affording the desired products in good yields over several hours. nih.gov The use of binary mixed metal oxides like silica-alumina (SiO₂-Al₂O₃) has also been reported to efficiently catalyze this reaction. rsc.org
Table 1: Synthesis of 1,5-Benzodiazepine Derivatives from o-Phenylenediamine and Chalcones
| α,β-Unsaturated Ketone (Chalcone) | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-(3-bromophenyl)-4-(4-bromophenyl) | Piperidine/Ethanol | Reflux, 6h | 85% | nih.gov |
| Chalcone | SiO₂-Al₂O₃/Ethanol | 80°C, 60 min | 93% | rsc.org |
| Various substituted chalcones | Glacial Acetic Acid/Ethanol | Reflux | 39-67% | rsc.org |
A versatile and common approach for the synthesis of 1,5-benzodiazepine analogues involves the cyclocondensation of o-phenylenediamine with two equivalents of a ketone. To synthesize the parent this compound, acetophenone (B1666503) would be the ketone of choice. This reaction is typically promoted by an acid catalyst. The diversity of available ketones allows for the synthesis of a wide array of substituted 1,5-benzodiazepines.
p-Toluenesulfonic acid (p-TsOH) has proven to be a highly effective and inexpensive catalyst for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and various ketones. scialert.netscialert.net This method is notable for its operational simplicity, often being carried out under solvent-free conditions at elevated temperatures (80-85°C). scialert.net The reactions proceed rapidly, typically reaching completion within 10-20 minutes, and afford the desired products in high to excellent yields. scialert.net The protocol is applicable to a wide range of acyclic, cyclic, and aromatic ketones. scialert.netijtsrd.com For example, the reaction of o-phenylenediamine with acetophenone in the presence of p-TsOH yields 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine. A related method using p-TsOH has been developed for synthesizing novel 4-phenyl-2,3-dihydro-1,5-benzodiazepine-2-carboxylate derivatives. asianpubs.orgresearchgate.net
Table 2: p-TsOH Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives
| Ketone | Conditions | Time (min) | Yield | Reference |
|---|---|---|---|---|
| Acetone | Solvent-free, 80-85°C | 10 | 94% | scialert.net |
| 2-Butanone | Solvent-free, 80-85°C | 15 | 92% | scialert.net |
| 3-Pentanone | Solvent-free, 80-85°C | 15 | 90% | scialert.net |
| Cyclohexanone | Solvent-free, 80-85°C | 20 | 82% | scialert.net |
| Acetophenone | Solvent-free, 80-85°C | 15 | 95% | scialert.net |
In line with the principles of green chemistry, microwave-assisted synthesis offers a significant improvement over conventional heating methods. The condensation of o-phenylenediamines with ketones to form 2,3-dihydro-1H-1,5-benzodiazepines can be efficiently conducted under microwave irradiation, often without the need for a solvent. ijtsrd.comacs.org This technique dramatically reduces reaction times, minimizes side reactions, and simplifies the work-up procedure. researchgate.net For example, reacting an intimately ground mixture of o-phenylenediamine and an α,β-unsaturated enone with silica (B1680970) gel in the presence of a catalytic amount of the mesoporous zeolite MCM-41 under microwave irradiation can produce yields between 90-98%. ijtsrd.com
The synthesis of 1,5-benzodiazepines can also be achieved through a reductive condensation pathway. In this approach, o-phenylenediamine is reacted with a ketone, and the resulting intermediate, likely a diimine or a related species, is reduced in situ. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. nih.govresearchgate.net This one-pot procedure can be used to form both dihydro- and the more saturated tetrahydro-1,5-benzodiazepines. researchgate.net The reaction is typically performed in a protic solvent like ethanol. The initial condensation is acid-catalyzed, forming the C=N bonds of the diazepine ring, which are then subsequently reduced by the hydride reagent. While NaBH₄ is a mild reducing agent, it is effective for reducing the iminium ion intermediates that form under these conditions. youtube.com
The use of heterogeneous catalysts is highly advantageous due to their ease of separation and potential for recyclability. Iron-based metal-organic frameworks (MOFs), such as MOF-235, have emerged as efficient and reusable heterogeneous catalysts for the synthesis of 1,5-benzodiazepines. researchgate.netdntb.gov.ua The cyclocondensation of o-phenylenediamines with various ketones proceeds in high yields in the presence of a catalytic amount of MOF-235. researchgate.net A significant advantage of this system is the use of molecular oxygen from the air as a mild and environmentally benign stoichiometric oxidant. researchgate.net The catalyst can be recovered after the reaction and reused multiple times without a significant loss of its catalytic activity. researchgate.net Other iron-based catalysts, such as amorphous mesoporous iron aluminophosphate, have also been successfully employed for this transformation under both solvent-containing and solvent-free conditions. cjcatal.com
Table 3: Iron-Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives
| Ketone | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetone | MOF-235 | Air, Toluene (B28343), 100°C, 24h | 94% | researchgate.net |
| Cyclohexanone | MOF-235 | Air, Toluene, 100°C, 24h | 89% | researchgate.net |
| Acetophenone | MOF-235 | Air, Toluene, 100°C, 24h | 85% | researchgate.net |
| Acetone | Amorphous Mesoporous Iron Aluminophosphate | Solvent-free, RT, 4h | 96% | cjcatal.com |
Condensation of 1,2-phenylenediamine with ethyl benzoyl acetate
The synthesis of the 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one core, a close analogue of the title compound, is classically achieved through the condensation of o-phenylenediamine (also known as 1,2-phenylenediamine) with ethyl benzoylacetate. researchgate.net This reaction is a cornerstone in the formation of the 1,5-benzodiazepine skeleton.
The process involves the reaction of the bifunctional nucleophile, o-phenylenediamine, with the β-keto ester, ethyl benzoylacetate. Typically, the reaction is carried out by heating the reactants, often in a high-boiling solvent such as xylene, which facilitates the removal of water and ethanol as byproducts via azeotropic distillation. The mechanism proceeds via initial nucleophilic attack of one amino group on the ester carbonyl, followed by a second attack from the other amino group on the ketone carbonyl, leading to intramolecular cyclization. Subsequent dehydration results in the formation of the stable seven-membered diazepine ring. prepchem.com The resulting product is 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one. nih.gov The structure of this compound features a seven-membered ring in a boat conformation. nih.gov
Functionalization and Introduction of Substituents
The this compound scaffold possesses multiple reactive sites, including the two nitrogen atoms of the diazepine ring and the fused aromatic ring, allowing for extensive functionalization.
N-Alkylation Reactions via Phase-Transfer Catalysis (PTC)
N-Alkylation of the 1,5-benzodiazepine core is a common strategy to introduce functional diversity. Phase-Transfer Catalysis (PTC) offers an efficient and industrially scalable method for these reactions, avoiding the use of hazardous and expensive bases like sodium hydride. imist.maphasetransfer.com
The reaction is typically performed in a biphasic system, consisting of an organic solvent (e.g., DMF, butanone) and an aqueous solution of an inexpensive inorganic base, such as sodium hydroxide (B78521) or potassium carbonate. imist.maresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the deprotonated benzodiazepine (B76468) anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent (e.g., an alkyl halide). imist.ma This method allows for the alkylation of one or both nitrogen atoms of the diazepine ring, leading to mono- or di-substituted products. imist.ma
Table 1: Examples of N-Alkylation Reactions under PTC Conditions
| Alkylating Agent | Base/Solvent | Catalyst | Product Type |
|---|---|---|---|
| Alkyl Halides (e.g., Ethyl Bromide) | 50% NaOH / Butanone | TBAB | 1-Alkyl or 1,5-Dialkyl derivatives |
| Benzyl Chloride | K₂CO₃ / DMF | TBAB | 1-Benzyl or 1,5-Dibenzyl derivatives |
| Propargyl Bromide | K₂CO₃ / CH₃CN | TBAB | 1-Propargyl or 1,5-Dipropargyl derivatives |
This table is illustrative of typical PTC conditions and is based on established principles for N-alkylation of related heterocyclic systems.
Halogenation Reactions (e.g., Bromination)
Halogenation provides a direct method to functionalize the aromatic portion of the benzodiazepine molecule. Electrophilic aromatic substitution, such as bromination, typically occurs on the fused benzene (B151609) ring. The reaction of a 2,3-dihydro-1H-1,5-benzodiazepine with a suitable brominating agent can yield brominated derivatives. nih.gov
For instance, direct bromination can be achieved by treating the benzodiazepine substrate with elemental bromine in a solvent like acetic acid. The positions of substitution on the benzene ring (e.g., C-7, C-8) are influenced by the electronic effects of the diazepine ring and any other pre-existing substituents. The introduction of a halogen atom serves as a handle for further modifications, such as cross-coupling reactions.
Acylation Reactions
Acylation of the nitrogen atoms in the diazepine ring is a key transformation for modifying the properties of the benzodiazepine core. Research has shown that the acylation of substituted 2,3-dihydro-1H-1,5-benzodiazepines can be highly regioselective. researchgate.net
In a study involving 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, reaction with acetic anhydride (B1165640) at room temperature resulted in selective acylation of the N-1 amino group to yield the corresponding 1-acetyl derivative. researchgate.net However, when the reaction was conducted at reflux temperatures, diacylation occurred, affecting both the N-1 position and the peripheral hydroxyl group. researchgate.net This temperature-dependent selectivity is mediated by an intramolecular hydrogen bond between the imine and the hydroxyl group. researchgate.net Acylation can also be performed with various acylating agents, such as crotonyl chloride, to introduce different functionalities. researchgate.net
Reactions with Active Nitriles and Sulfur-containing Reagents
The reactivity of the 1,5-benzodiazepine scaffold can be further exploited through reactions with active nitriles and sulfur-containing reagents. These reactions are pivotal for preparing precursors for more complex fused systems. A key reaction in this category is thionation, which involves the conversion of a lactam (amide) carbonyl group within the diazepine ring to a thiolactam (thioamide). imist.ma
This transformation is commonly achieved using reagents like phosphorus pentasulfide (P₂S₅) in a solvent such as pyridine, or with Lawesson's reagent. wikipedia.org The resulting thioamide is a versatile intermediate, particularly for the synthesis of fused triazole rings. Additionally, reactions with active methylene (B1212753) compounds like malononitrile (B47326) can be used to construct fused rings, such as pyridobenzodiazepines, through base-catalyzed condensation and cyclization pathways. mdpi.com
Synthesis of Fused Heterocyclic Systems
The 1,5-benzodiazepine framework is an excellent synthon for the construction of fused polycyclic heterocyclic systems, most notably triazolobenzodiazepines. nih.gov These fused systems often exhibit unique biological activities.
A widely used synthetic route to triazolobenzodiazepines involves the initial thionation of a 1,5-benzodiazepin-2-one (B1260877) to its corresponding 2-thione derivative, as described in the previous section. The resulting thioamide is then reacted with an acid hydrazide (R-CO-NHNH₂) in a refluxing solvent like n-butanol. wikipedia.org The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the thiocarbonyl carbon, followed by an intramolecular cyclization and elimination of a hydrogen sulfide (B99878) molecule to form the fused 1,2,4-triazole (B32235) ring. wikipedia.org More contemporary methods, such as one-pot multicomponent reactions involving [3+2] cycloadditions, have also been developed to access these complex scaffolds efficiently. nih.gov
Green Chemistry Approaches in this compound Synthesis
The synthesis of the 1,5-benzodiazepine scaffold, including derivatives like this compound, has been a focal point for the application of green chemistry principles. These approaches aim to reduce environmental impact by utilizing eco-friendly catalysts, alternative energy sources, and minimizing waste. Key strategies include microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable or benign catalysts, often under solvent-free conditions.
One prominent green method involves the condensation of o-phenylenediamine with various ketones, such as chalcones (α,β-unsaturated ketones) or acetophenone, which are precursors for phenyl-substituted benzodiazepines. Microwave irradiation has been shown to be a highly efficient energy source for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating. jocpr.comderpharmachemica.com For instance, the condensation of o-phenylenediamine and substituted chalcones can be achieved in 10-20 minutes under microwave irradiation in the presence of glacial acetic acid and DMF, embodying a facile and environmentally benign process. jocpr.com Another approach utilizes a Cu(II)-clay nanocatalyst under microwave irradiation, achieving excellent yields in as little as 8-10 minutes in solvent-free conditions. researchgate.net
Ultrasound-assisted synthesis represents another cornerstone of green chemistry in this field. The use of ultrasonic cavitation can accelerate reaction rates for the cyclocondensation of o-phenylenediamine with ketones. tsijournals.comresearchgate.net This method has been successfully employed using catalysts like silica gel under solvent-free conditions, affording 2,3-dihydro-1H-1,5-benzodiazepine derivatives in 25-30 minutes with very good to excellent yields. tsijournals.com Similarly, the reaction has been performed with chalcone precursors in absolute ethanol with glacial acetic acid as a catalyst, promoted by ultrasonic irradiation. benthamdirect.com
The development of reusable and non-toxic catalysts is another critical aspect of green synthesis. Heterogeneous catalysts such as HY zeolite, nanocrystalline aluminum oxide, and silica sulfuric acid have been effectively used. acs.orgtandfonline.comasianpubs.org For example, 1,5-benzodiazepines can be synthesized in high yields by reacting 1,2-diamines and ketones at 50 °C under solvent-free conditions using HY zeolite as a recoverable and reusable solid acid catalyst. acs.org Nanocrystalline Al₂O₃ has been used as a recyclable catalyst in water, a green solvent, to produce 2,2,4-trisubstituted-1,5-benzodiazepines. tandfonline.com Furthermore, catalyst-free methods have been developed, for example, through isocyanide-based multicomponent reactions, which offer high atom economy and avoid the use of hazardous catalysts. nih.govrsc.orgresearchgate.net
Yield Optimization and Reaction Efficiency Studies
Optimizing reaction yields and efficiency is paramount in the synthesis of this compound and its analogues. Studies have systematically investigated the effects of catalysts, solvents, temperature, and reaction time to maximize product output while minimizing energy consumption and waste.
The choice of catalyst is a critical factor. In the synthesis of 1,5-benzodiazepines from o-phenylenediamine (OPDA) and ketones, solid acid catalysts like H-MCM-22 have demonstrated high activity. Research shows that the yield of the desired benzodiazepine increases significantly with catalyst loading, up to an optimal amount. For example, using H-MCM-22, the yield increased from 30% to 87% as the catalyst weight was raised from 50 mg to 150 mg for the reaction between OPDA and acetone. nih.gov This highlights the crucial role of acid site availability in catalyzing the condensation. nih.gov Similarly, sulfated zirconia has been used as a solid superacid catalyst under solvent-free conditions, proving highly efficient. iitm.ac.in Recyclability studies of these heterogeneous catalysts, such as HY zeolite and Cu(II)-clay, show they can be reused multiple times without a significant drop in catalytic activity, which is crucial for process efficiency and cost-effectiveness. researchgate.netacs.org
Reaction conditions under microwave irradiation have been extensively optimized. A study using a Cu(II)-clay nanocatalyst explored various parameters. While conventional heating in solvents like toluene or DMSO gave yields ranging from 35% to 82% over 60 minutes, switching to solvent-free microwave irradiation dramatically improved the outcome. researchgate.net The optimal conditions were found to be 5 mol% of the catalyst under microwave irradiation for 8 minutes, which resulted in a 98% isolated yield. researchgate.net Reducing the reaction time or the catalyst amount below these optimal levels led to a decrease in yield. researchgate.net
The solvent medium also plays a significant role in conventional heating methods, although green syntheses often favor solvent-free conditions. In the synthesis of 1,5-benzodiazepines catalyzed by trifluoroacetic acid (TFA), methanol (B129727) and ethanol were found to be superior solvents, providing yields of 91–95%, whereas solvents like DMF, acetonitrile (B52724) (CH₃CN), and DMSO resulted in unsatisfactory yields. nih.gov In other systems, using polyethylene (B3416737) glycol (PEG-400) as a green solvent with iodine as a catalyst for the reaction of OPDA and acetophenones resulted in yields between 68-88% at room temperature. nih.gov
Structural Elucidation and Conformational Analysis of 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the structural features of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds. nih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 1,5-benzodiazepine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. nih.gov
In the ¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, specific signals confirm the presence of different proton environments. nih.gov For instance, a multiplet observed between δ 6.89 and 6.93 ppm is assigned to two aromatic protons (C14–H and C15–H), while another multiplet from δ 6.79 to 6.87 ppm corresponds to the other two aromatic protons (C13–H and C16–H). nih.gov A singlet at δ 4.71 ppm indicates the N–H proton. The methyl and methylene (B1212753) groups also show characteristic signals: a singlet at δ 2.22 ppm for the C6-methyl group, a singlet at δ 2.16 ppm for the CH₂ group at C4, and a singlet at δ 1.24 ppm for the two methyl groups at C2 and C3. nih.gov For some 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, the coupling constants in ¹H NMR spectra can distinguish between cis and trans configurations. mdpi.com
The ¹³C NMR spectrum provides complementary information. For example, in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the DEPT-135 experiment can confirm the presence of the CH₂ group by the inversion of its corresponding signal at δ 45.23 ppm. nih.gov The structures of various 1,5-benzodiazepine derivatives have been elucidated using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com
¹H NMR Data for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine nih.gov
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.89–6.93 | m | 2H | Aromatic CH |
| 6.79–6.87 | m | 2H | Aromatic CH |
| 4.71 | s | 1H | N–H |
| 2.22 | s | 3H | C6–CH₃ |
| 2.16 | s | 2H | C4–CH₂ |
| 1.24 | s | 6H | C2, C3–CH₃ |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the IR spectrum shows a characteristic band at 3294 cm⁻¹ corresponding to the N–H stretching vibration of the amine group. nih.gov The presence of methyl groups is indicated by a band at 2964 cm⁻¹. nih.gov Additionally, bands at 1633 cm⁻¹ and 1430 cm⁻¹ are attributed to the imine (C=N) and C–N groups, respectively. nih.gov For a related derivative, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate, a strong band at 1710 cm⁻¹ signifies the C=O stretch of the carboxylic acid, while the iminium group (C=NH⁺) appears at 1607 cm⁻¹. nih.govmdpi.com
Characteristic IR Absorption Bands for 1,5-Benzodiazepine Derivatives nih.gov
| Wavenumber (cm⁻¹) | Functional Group | Compound |
| 3294 | N–H stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |
| 2964 | C–H stretch (methyl) | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |
| 1633 | C=N stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |
| 1710 | C=O stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate |
| 1607 | C=NH⁺ stretch | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate |
Mass Spectrometry (MS, GC-MS, HR-MS)
Mass spectrometry (MS) and its hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the molecular weight and fragmentation patterns of 1,5-benzodiazepine derivatives. researchgate.net High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which aids in determining the elemental composition of a compound. researchgate.net The synthesis and characterization of various 2,3-dihydro-1,5-benzodiazepine derivatives have been confirmed using techniques including GC-MS. researchgate.net For instance, the structures of several 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives were elucidated using spectral data that included mass spectrometry. mdpi.com
Single Crystal X-ray Diffraction Studies
Determination of Absolute Molecular Structure and Stereochemistry
X-ray crystallography has been successfully applied to determine the absolute molecular structure of various this compound derivatives. mdpi.comresearchgate.net In the case of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the analysis revealed that the phenyl ring is twisted relative to the benzene (B151609) ring of the benzodiazepine (B76468) core, with a dihedral angle of 32.45 (9)°. nih.govnih.gov The bond lengths and angles were found to be comparable to similar reported structures. nih.gov For a series of 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives, X-ray studies established the stereochemical relationship of the aromatic groups with respect to the benzodiazepine ring. researchgate.net In most of these derivatives, the substituent groups at the 2- and 4-positions adopt a pseudo-equatorial–equatorial orientation. researchgate.net
Analysis of the Seven-Membered Ring Conformation (e.g., Boat, Twist-Boat)
The seven-membered diazepine (B8756704) ring is not planar and can adopt several conformations. Single crystal X-ray diffraction studies have been crucial in identifying these conformations. For 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the seven-membered ring adopts a distinct boat conformation. nih.govnih.gov In this arrangement, the methylene group acts as the "prow" and the fused benzene ring carbons form the "stern". nih.govnih.gov Similarly, for 4-(dichloromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one, the diazepine ring also assumes a boat-shaped conformation. researchgate.net In other derivatives, such as 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its substituted analogues, the 1,5-benzodiazepine ring system consistently exhibits a puckered boat-like conformation. researchgate.net However, for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate, the rigidity of the C=N bond forces the seven-membered ring into a distorted pseudo-chair conformation. mdpi.com
Conformation of the Seven-Membered Ring in 1,5-Benzodiazepine Derivatives
| Compound | Ring Conformation | Reference(s) |
| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Boat | nih.gov, nih.gov |
| 4-(dichloromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one | Boat-shaped | researchgate.net |
| 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | Puckered boat-like | researchgate.net |
| 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | Distorted pseudo-chair | mdpi.com |
Dihedral Angle Analysis of Substituents
The three-dimensional arrangement of this compound derivatives is significantly dictated by the rotational freedom around the single bonds connecting the phenyl substituent and the benzodiazepine core. A critical parameter in defining this conformation is the dihedral angle between the phenyl ring and the fused benzene ring of the benzodiazepine system. This angle is highly sensitive to the nature and position of substituents on the phenyl ring, which can induce steric hindrance and alter electronic interactions.
In the case of the parent 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the dihedral angle between the phenyl ring and the benzene ring of the benzodiazepine unit is reported to be 32.45 (9)°. nih.govnih.gov This value indicates a significant twist from a coplanar arrangement. Similarly, for a 3-hydroxy derivative, 3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, the two aromatic rings are inclined to one another by a much larger angle of 81.06 (15)°. researchgate.net
The seven-membered diazepine ring itself is not planar and typically adopts a puckered boat-like or twist-boat conformation. researchgate.netresearchgate.netnih.gov For instance, in 1-allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, the seven-membered ring has a boat conformation, and the dihedral angle between its best plane and the phenyl ring is 62.13 (3)°. nih.gov
Substituents on the phenyl ring can have a pronounced effect on these dihedral angles. For example, in a 2-[2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol derivative, the benzene ring of the benzodiazepine system forms dihedral angles of 89.69 (12)° and 48.82 (12)° with the phenyl rings of the phenol (B47542) and methoxy-phenyl fragments, respectively. nih.gov Theoretical studies on 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives suggest that aromatic rings with substituents can rotate up to 90 degrees relative to the rest of the molecule due to steric effects. espublisher.com
The following table provides a summary of reported dihedral angles in various this compound derivatives, illustrating the conformational diversity within this class of compounds.
| Derivative | Dihedral Angle (Phenyl Ring vs. Benzene Ring of Benzodiazepine) | Conformation of Diazepine Ring |
| 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one | 32.45 (9)° nih.govnih.gov | Boat nih.govnih.gov |
| 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | 62.13 (3)° (between diazepine best plane and phenyl ring) nih.gov | Boat nih.gov |
| 3-Hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | 81.06 (15)° researchgate.net | Twist-boat researchgate.net |
| 2-[2-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol | 48.82 (12)° (with methoxy-phenyl ring) and 89.69 (12)° (with phenol ring) nih.gov | Distorted Boat nih.gov |
Supramolecular Interactions and Crystal Packing Architectures
The solid-state assembly of this compound derivatives is governed by a complex interplay of non-covalent interactions, which dictate the final crystal packing. These interactions include various types of hydrogen bonds and π-related interactions, with their prevalence and geometry being highly dependent on the substituents present in the molecule.
Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯N, N—H⋯π(arene))
Hydrogen bonds are pivotal in directing the supramolecular architecture of these compounds. The N-H groups within the diazepine ring are common hydrogen bond donors.
N—H⋯O and O—H⋯O Interactions: In derivatives containing oxygen atoms, such as in keto- or hydroxy-substituted benzodiazepines, N—H⋯O hydrogen bonds are frequently observed. nih.govnih.gov These can lead to the formation of well-defined motifs, such as inversion dimers with R22(8) loops. nih.govnih.gov In the presence of hydroxyl groups, O—H⋯O and O—H⋯N interactions can further stabilize the crystal structure, sometimes leading to the formation of chains or more complex networks. researchgate.netnih.govnih.gov For instance, in 3-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, molecules are linked by N—H⋯O hydrogen bonds into chains. researchgate.net
N—H⋯π(arene) Interactions: The interaction between an N-H donor and the π-electron cloud of an aromatic ring is another significant feature. researchgate.net In some crystal structures, N—H⋯π interactions are responsible for linking molecules into chains or sheets. researchgate.netresearchgate.netnih.gov
π-Stacking and C—H⋯π(ring) Interactions
The presence of multiple aromatic rings in these molecules makes π-stacking and C—H⋯π interactions crucial for their solid-state organization.
π-Stacking Interactions: Parallel-displaced π-stacking between the phenyl and/or benzene rings of adjacent molecules is a common feature, helping to stabilize the crystal lattice. researchgate.netresearchgate.net These interactions can lead to the formation of dimeric units or extended columnar structures. researchgate.net The inter-centroid distances in these stacked systems are typically in the range of 3.5–4.0 Å. nih.gov
Influence of Substituents on Supramolecular Assembly and Crystal Packing
Substituents on the this compound scaffold play a directing role in the final supramolecular assembly.
Hydrogen-Bonding Moieties: Substituents capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, often dictate the primary packing motifs. The introduction of a hydroxyl group, for example, can lead to the formation of chains through O—H⋯N or O—H⋯O bonds, which might not be present in the unsubstituted parent compound. researchgate.netnih.gov
Halogen and Nitro Groups: Electron-withdrawing groups like nitro or halogen substituents can influence the electronic character of the aromatic rings, thereby modulating the strength of π-stacking and C-H⋯π interactions. Furthermore, they can participate in other types of specific interactions, such as C-X⋯π (where X is a halogen) or C-H⋯O (with the nitro group), leading to different packing arrangements. researchgate.net
Steric Effects: Bulky substituents can sterically hinder certain conformations or packing arrangements, forcing the molecule to adopt a structure that maximizes weaker, less-directional van der Waals forces.
In essence, the crystal packing of this compound derivatives is a result of a delicate balance between various intermolecular forces. The specific combination of these interactions, guided by the electronic and steric nature of the substituents, gives rise to a rich diversity of supramolecular architectures.
The following table summarizes the key intermolecular interactions and resulting motifs for some substituted derivatives.
| Substituent(s) | Dominant Intermolecular Interactions | Resulting Supramolecular Motif |
| Unsubstituted (keto derivative) | N—H⋯O, C—H⋯O nih.govnih.gov | Inversion dimers forming columns nih.govnih.gov |
| 2-Hydroxyphenyl | O—H⋯N, N—H⋯π, C—H⋯π researchgate.netnih.gov | Chains or layered structures researchgate.netnih.gov |
| 3-Hydroxy | N—H⋯O, C—H⋯O, N—H⋯π, C—H⋯π researchgate.net | Chains linked into sheets, forming a 3D structure researchgate.net |
| 4-Bromophenyl and 4-Nitrophenyl | C—H⋯N, π-stacking, C-H⋯π researchgate.net | Dimeric units linked into 2D networks researchgate.net |
Pharmacological and Biological Investigations of 4 Phenyl 2,3 Dihydro 1h 1,5 Benzodiazepine and Its Analogues
Central Nervous System (CNS) Activities
Anxiolytic Potential
The anxiolytic, or anxiety-reducing, potential of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine analogues has been a significant area of research. These compounds are structurally related to well-known anxiolytic drugs and often exhibit similar effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.
One notable analogue, 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (B86663) (PTMB), demonstrated clear anxiolytic activity in mouse models. scielo.brnih.gov In the elevated plus-maze test, a standard preclinical model for anxiety, PTMB increased the proportion of time mice spent in the open arms of the maze, an effect consistent with an anxiolytic action and similar to that of the established anxiolytic, diazepam. scielo.brnih.gov
Further studies on other analogues, such as 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), have also shown pronounced anxiolytic-like effects in various experimental models. nih.govhelsinki.fi These findings underscore the potential of the 1,5-benzodiazepine scaffold in developing new anxiolytic agents. The benzodiazepine (B76468) nucleus is recognized as a "privileged scaffold" due to its ability to form the core structure of various anxiolytic, anticonvulsant, and muscle relaxant agents. mdpi.com
Table 1: Anxiolytic Activity of this compound Analogues
| Compound | Animal Model | Test | Observed Effect |
|---|---|---|---|
| 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB) | Mice | Elevated Plus-Maze | Increased time in open arms scielo.brnih.gov |
| 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102) | Mice | Light-Dark Box, Open Field | Anxiolytic-like effects nih.govhelsinki.fi |
Hypnotic and Sedative Effects
The hypnotic and sedative properties of benzodiazepines are well-documented, and analogues of this compound are no exception. These effects are also mediated through the potentiation of GABAergic neurotransmission.
Research has shown that certain 1,5-benzodiazepine derivatives can induce sedation, although this is not always the primary effect. For instance, the analogue VBZ102 exhibited a sedative effect only at higher concentrations, distinguishing it from other benzodiazepines like bromazepam. nih.govhelsinki.fi This suggests a potential for developing compounds with a more favorable separation between anxiolytic and sedative actions.
The sedative-hypnotic effects of a new benzodiazepine, 1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one (SAS 643), were found to be 2-4 times more potent than flurazepam in animal models. nih.gov Chronic use of benzodiazepines and related drugs (BZDRAs) has been shown to alter sleep architecture, including changes in theta, sigma, and beta brainwave activity. medrxiv.org
Anticonvulsant Properties
The anticonvulsant activity of benzodiazepines is a cornerstone of their therapeutic use. Studies on 1,4-benzodiazepine (B1214927) derivatives have provided insights into the structure-activity relationships governing these effects. For example, the presence of a hydrogen or methyl group at position 1 and a nitro group at position 7 of the benzodiazepine ring is important for potent anticonvulsant activity in amygdaloid-kindled seizures. nih.gov The introduction of an oxygen group at position 2 is also necessary for high activity. nih.gov
While the provided information primarily focuses on 1,4-benzodiazepines, the general principles of action at GABA-A receptors are relevant to 1,5-benzodiazepines as well. The interest in 2,3-benzodiazepines has grown due to their action as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which also confers anticonvulsant properties. nih.govhelsinki.fi The benzodiazepine nucleus is a key structural component of various anticonvulsant agents. mdpi.com
A series of water-soluble analogues of previously described anticonvulsants demonstrated broad-spectrum anticonvulsant properties in animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure model. mdpi.com
Muscle Relaxant Effects
Muscle relaxant properties are another characteristic feature of the benzodiazepine class of compounds. This effect is also linked to their action on the central nervous system, specifically their ability to enhance GABA-mediated inhibition of motor neurons.
While direct studies on the muscle relaxant effects of this compound itself are not detailed in the provided context, the general pharmacology of benzodiazepines suggests that this compound and its analogues would likely possess such properties. The benzodiazepine nucleus is a core structural fragment of various muscle relaxant agents. mdpi.com
Antidepressant-like Activity
Intriguingly, some analogues of this compound have shown potential as antidepressant agents. This is a departure from the typical pharmacological profile of benzodiazepines and suggests a more complex mechanism of action.
A series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines were synthesized and evaluated for antidepressant-like activity. nih.gov One compound, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, emerged as a potential antidepressant, showing activity comparable to amitriptyline (B1667244) in mouse models. nih.gov
Further research into synthesized benzodiazepine analogues has identified compounds that exhibit significant antidepressant activity by reducing immobility time in forced swim tests in mice. nih.gov For instance, 4-(o-Hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and 4-(o-Hydroxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed maximum antidepressant activity. nih.gov
Table 2: Antidepressant-like Activity of Benzodiazepine Analogues
| Compound | Animal Model | Test | Observed Effect |
|---|---|---|---|
| (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine | Mice | Inhibition of tetrabenazine-induced ptosis, potentiation of yohimbine (B192690) toxicity | Activity comparable to amitriptyline nih.gov |
| 4-(o-Hydroxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |
| 4-(o-Hydroxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |
| 4-(o-Hydroxyphenyl)-2-(4-toluyl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Forced Swim Test | Reduced immobility time nih.gov |
Assessment of Motor Coordination and Ataxia
A common side effect associated with benzodiazepine use is motor incoordination or ataxia. Therefore, the assessment of these effects is a crucial part of the pharmacological evaluation of new benzodiazepine analogues.
The rotarod test is a standard method used to assess motor coordination in rodents. In studies with the analogue PTMB, it was found to produce significant motor incoordination at certain doses, similar to the effects observed with diazepam. scielo.brnih.govresearchgate.net This highlights the importance of balancing the desired therapeutic effects with potential motor side effects. The rotarod and open field tests are considered reliable measures of motor function in mice. nih.gov
Molecular Mechanisms of Action
The molecular interactions of this compound and its analogues with various biological targets are central to their pharmacological effects. This section details their modulation of GABA-A receptors, interactions with key neurotransmitter systems, and their potential to inhibit monoamine oxidase.
GABA-A Receptor Modulation and Enhancement
Benzodiazepines, as a class of compounds, are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com The binding of the neurotransmitter GABA to GABA-A receptors opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. researchgate.net Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. researchgate.netnih.gov This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening, which potentiates the inhibitory signal. nih.govyoutube.com
The 1,5-benzodiazepine structure, to which this compound belongs, is also known to interact with GABA-A receptors. For instance, the 1,5-benzodiazepine clobazam exerts its anxiolytic and anticonvulsant effects through allosteric activation of the GABA-A receptor. nih.gov While both 1,4- and 1,5-benzodiazepines are positive allosteric modulators of GABA-A receptors, the specific chemical structure and the GABA-A receptor subunit composition can influence the physiological function. researchgate.net The sedative effects of clobazam have been reported to be less severe than those of 1,4-benzodiazepines, suggesting a potential difference in their interaction with GABA-A receptor subtypes. nih.gov
While the general mechanism of benzodiazepine action on GABA-A receptors is well-established, specific binding affinity (Ki) and functional data for this compound are not extensively detailed in the currently available literature. However, studies on related 1,5-benzodiazepines suggest that this class of compounds actively engages with the GABA-A receptor system.
Interaction with Neurotransmitter Systems (e.g., Norepinephrine (B1679862), Serotonin)
The influence of this compound and its analogues on neurotransmitter systems beyond GABA is an area of ongoing investigation. Some studies on broader classes of benzodiazepines suggest potential interactions. For example, it has been observed that benzodiazepines can antagonize the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) in certain behavioral paradigms in rats. mdpi.com This suggests an indirect modulatory role on the serotonin system. However, direct binding assays on serotonin or norepinephrine transporters for this compound are not widely reported.
Research into compounds with similar structural motifs, though not benzodiazepines themselves, has shown activity at these transporters. For instance, certain 3α-(4-substituted phenyl)nortropane-2β-carboxylic acid methyl esters have demonstrated selective and potent binding at the norepinephrine transporter. nih.gov Similarly, various compounds act as serotonin and norepinephrine reuptake inhibitors (SNRIs), though these are structurally distinct from 1,5-benzodiazepines. wikipedia.org Without specific studies on this compound, its direct effects on norepinephrine and serotonin systems remain to be fully elucidated.
Inhibition of Monoamine Oxidase
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for certain antidepressant and antiparkinsonian drugs. mdpi.com
Other Biological Activities
Beyond their neurological effects, this compound and its analogues have been investigated for other potential therapeutic applications, including anticancer and antimicrobial activities.
Anticancer/Antiproliferative Activity
A growing body of research indicates that some 1,5-benzodiazepine derivatives possess significant anticancer properties. These compounds have been shown to exert cytotoxic and antiproliferative effects against various cancer cell lines.
One study reported on a series of 2,3-dihydro-1,5-benzodiazepine derivatives that were selectively toxic to PC-3 prostate cancer cells. researchgate.net For example, one of the most potent compounds in this series reduced the viability of PC-3 cells to 13.75% at a concentration of 20 µM. researchgate.net Another study focused on a (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative, which demonstrated promising antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 9.18, 6.13, and 7.86 µM, respectively. nih.gov This particular derivative was found to be a potent dual inhibitor of HER2 and HDAC1. nih.gov
The anticancer activity of these compounds is often attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.gov The table below summarizes the in vitro anticancer activity of some this compound analogues.
Table 1: In Vitro Anticancer Activity of this compound Analogues
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| (E)-4-(2-(2,2-Dimethyl-2,3-dihydro-1,5-benzodiazepin-4-yl)vinyl)phenol | PC-3 (Prostate) | Reduced cell viability to 13.75% at 20 µM | researchgate.net |
| 2,2,4-Trimethyl-2,3-dihydro-1,5-benzodiazepine | PC-3 (Prostate) | Reduced cell viability to 47.72% at 20 µM | researchgate.net |
| (E)-4-(4-Methoxystyryl)-2,2-dimethyl-2,3-dihydro-1,5-benzodiazepine | PC-3 (Prostate) | Reduced cell viability to 48.18% at 20 µM | researchgate.net |
| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | HCT-116 (Colon) | IC50: 9.18 µM | nih.gov |
| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | HepG-2 (Liver) | IC50: 6.13 µM | nih.gov |
| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | MCF-7 (Breast) | IC50: 7.86 µM | nih.gov |
| 1,5-Benzothiazepine derivative (2c) | Hep G-2 (Liver) | IC50: 3.29 ± 0.15 µM | nih.gov |
Note: The table includes data for closely related analogues to provide a broader context of the anticancer potential of this chemical class.
Antimicrobial/Antibacterial/Antifungal Activity
Derivatives of 1,5-benzodiazepine have also demonstrated a wide spectrum of antimicrobial activity against various pathogenic bacteria and fungi. These compounds have shown potential as bacteriostatic and fungistatic agents.
For instance, a series of 2,3-dihydro-1,5-benzodiazepine derivatives were found to be bacteriostatic against several bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 4 mg/mL. researchgate.net Another study on novel 1,5-benzodiazepine derivatives reported significant antifungal activity, with some compounds being 32-64 times more potent than reference drugs against Cryptococcus neoformans. nih.govresearchgate.net Specifically, compounds 1v and 1w from this study exhibited MIC values between 2-6 µg/mL against C. neoformans. nih.govresearchgate.net
The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzodiazepine core and the phenyl ring. The table below presents a summary of the in vitro antimicrobial activity of various this compound analogues.
Table 2: In Vitro Antimicrobial Activity of this compound Analogues
| Compound/Analogue | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2,3-dihydro-1,5-benzodiazepine derivatives | Methicillin-resistant S. aureus | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | E. coli | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | K. pneumoniae | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | B. subtilis | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | S. mutans | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | P. aeruginosa | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | S. typhi | 0.125−4 mg/mL | researchgate.net |
| 2,3-dihydro-1,5-benzodiazepine derivatives | S. pyrogens | 0.125−4 mg/mL | researchgate.net |
| 1,5-Benzodiazepine derivative (1v) | C. neoformans | 2-6 µg/mL | nih.govresearchgate.net |
| 1,5-Benzodiazepine derivative (1w) | C. neoformans | 2-6 µg/mL | nih.govresearchgate.net |
| 1,5-Benzodiazepine derivative | E. coli | 40 µg/mL | nih.govresearchgate.net |
| 1,5-Benzodiazepine derivative | S. aureus | 40 µg/mL | nih.govresearchgate.net |
| 2-(2,4-dichlorophenyl)-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b] nih.govproquest.comdiazepine (B8756704) | E. coli | 12.5 µg/mL | proquest.com |
Note: The table includes data for a range of analogues to illustrate the antimicrobial potential of the 1,5-benzodiazepine scaffold.
Antiviral Activity (including Anti-HIV)
The antiviral properties of 1,5-benzodiazepine analogues have been a subject of significant research interest, particularly in the context of Human Immunodeficiency Virus (HIV). Certain derivatives have demonstrated notable activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.
A study focused on a series of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives revealed their potential as HIV-1 RT inhibitors. nih.gov Through in-vitro screening using an ELISA-based colorimetric assay, several compounds within this series were found to significantly inhibit the activity of the wild-type HIV-1 RT enzyme. nih.gov Notably, two compounds, designated as A10 and A11, exhibited considerable potency with IC₅₀ values of 8.62 µM and 6.87 µM, respectively. nih.gov These findings highlight the potential of the 1,5-benzodiazepine scaffold in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net
The general class of benzodiazepines has been recognized for its potential to exhibit anti-HIV properties. nih.gov Some derivatives have been investigated for their ability to interfere with viral proteins other than RT. For instance, research has explored their capacity to inhibit the HIV-1 Tat protein, which is essential for the trans-activation of viral gene expression. researchgate.net
Furthermore, some benzodiazepines have been found to modulate host factors that are co-opted by the virus for its life cycle. One such mechanism involves the inhibition of RUNX1, a host transcription factor that can influence HIV-1 transcription. researchgate.net By inhibiting RUNX1, certain benzodiazepines can synergize with other agents to activate HIV-1 transcription, a strategy explored for "shock and kill" approaches to eradicate latent HIV reservoirs. researchgate.net
It is important to note that the antiviral activity is not limited to HIV. The broader class of benzothiazines, which are structurally related to benzodiazepines, has also been evaluated for activity against a range of DNA and RNA viruses, including poliovirus, vesicular stomatitis virus, and herpes simplex virus type 1. nih.gov
| Compound | IC₅₀ (µM) against HIV-1 RT |
| A10 | 8.62 |
| A11 | 6.87 |
Anti-inflammatory Activity
Derivatives of 1,5-benzodiazepine have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties in various experimental models. These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions. researchgate.netnih.govnih.gov
One area of investigation has been the impact of these compounds on microglia, the primary immune cells of the central nervous system. A series of 2,3-dihydro-1,5-benzodiazepines were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia cells. nih.gov Among the tested compounds, one derivative (compound 3e) was particularly effective, strongly inhibiting the production of nitric oxide (NO), a key inflammatory mediator, with an IC₅₀ value of 7.0 µM. nih.gov Further investigation revealed that this compound directly inhibited the enzymatic activity of inducible nitric oxide synthase (iNOS) without altering the expression of the iNOS protein itself. nih.gov This suggests a direct modulatory effect on the enzyme responsible for NO production in the inflammatory cascade. nih.gov
Another study explored a new class of tricyclic researchgate.netscielo.brmdpi.comtriazolo[4,3-a] scielo.brchemisgroup.usbenzodiazepine derivatives for their in vivo anti-inflammatory effects using a mouse air-pouch model of local inflammation. nih.gov Certain compounds in this series significantly inhibited carrageenan-induced leukocyte recruitment in a dose-dependent manner. nih.gov This inhibition of immune cell migration to the site of inflammation was accompanied by a significant reduction in the levels of pro-inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin (B15479496) E₂ (PGE₂) in the exudate. nih.gov
Furthermore, research into novel 1,5-benzodiazepine derivatives synthesized from chalcones has also revealed promising anti-inflammatory activity. researchgate.net The presence of electron-withdrawing groups, such as nitro, chloro, fluoro, and bromo, on the phenyl ring of these derivatives was found to enhance their anti-inflammatory effects when compared to a standard anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net
| Compound | Activity | IC₅₀ (µM) |
| 3e | Inhibition of LPS-induced NO production in microglia | 7.0 |
Antihelmintic Activity
The therapeutic potential of benzodiazepines extends to antiparasitic applications, specifically in the treatment of helminth infections. The antihelmintic activity of this class of compounds has been notably demonstrated against Schistosoma mansoni, the parasite responsible for schistosomiasis.
Research has focused on the benzodiazepine derivative meclonazepam (B1676132), which has shown efficacy against schistosomiasis in both animal models and a human clinical trial. However, its clinical development was hindered by dose-limiting sedative side effects. This has prompted investigations into synthesizing meclonazepam analogues with an improved therapeutic index, aiming to retain antiparasitic activity while reducing sedation.
In one such study, a series of 18 meclonazepam derivatives were synthesized with modifications at various positions on the benzodiazepine ring system. These were then tested for their in vitro antiparasitic activity. From this screening, five compounds progressed to in vivo testing in a murine model of schistosomiasis. Two of these derivatives were found to cure the parasitic infections with a potency comparable to that of meclonazepam. Importantly, when these two compounds were evaluated for their sedative effects in mice, they were found to be less sedating than the parent compound, meclonazepam. These findings provide proof-of-concept that the structure of meclonazepam can be modified to create effective antihelmintic agents with reduced sedative properties. The C3 position of the benzodiazepine ring system has been identified as a key site for further structural modifications to optimize this chemical series.
Antioxidant Activity
The 1,5-benzodiazepine scaffold has been identified as a promising framework for the development of compounds with significant antioxidant properties. researchgate.netscielo.brresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.
The antioxidant potential of 4-phenyl-1,5-benzodiazepin-2-one and its derivatives with long carbon chains has been investigated. researchgate.netresearchgate.net These compounds were evaluated for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and a ferric reducing power assay. researchgate.net The results indicated that these derivatives possess notable antioxidant effects, suggesting their potential utility in mitigating conditions associated with oxidative damage. researchgate.net
The structural features of these molecules play a crucial role in their antioxidant capacity. Studies on hydroxylated analogues of 1,5-benzodiazepine have shown that the presence of a phenolic hydroxyl group in the structure is a key determinant of antioxidant activity. scielo.br For instance, 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine demonstrated outstanding total antioxidant capacity. scielo.br The conjugated π systems within these molecules are thought to facilitate the transfer of a hydrogen atom from the hydroxyl group, which in turn stabilizes the resulting radical and prevents the propagation of radical-mediated damage. scielo.br
In another study, a series of 1,5-benzodiazepin-2(3H)-ones were synthesized and evaluated for their antioxidant properties using various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) and ferric reducing antioxidant power (FRAP) assays. mdpi.com The derivative 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one was among the compounds that exhibited good antioxidant and neuroprotective activities in neuronal cell line models of oxidative stress. mdpi.com
| Compound | Activity |
| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Good antioxidant and neuroprotective activity |
Anti-tubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of novel anti-tubercular agents. The 1,5-benzodiazepine scaffold has been explored as a potential source for such compounds. nih.gov
Research has shown that derivatives of 1,4-benzodiazepine-2,5-diones exhibit promising anti-mycobacterial activity. rsc.org In a particular study, these compounds were synthesized with diverse substituents at the C-3 position, derived from various amino acids. rsc.org The results of anti-tubercular screening revealed that the 1,4-benzodiazepine-2,5-dione structure is crucial for their activity, as they showed significantly better performance compared to their open-chain precursors. rsc.org Among the synthesized series, compounds 4h and 4f were identified as the most potent, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 µg/mL, respectively. rsc.org These findings suggest that the 1,4-benzodiazepine-2,5-dione framework is a valuable starting point for developing new lead compounds against tuberculosis. rsc.org
While direct studies on the anti-tubercular activity of this compound are limited, the broader class of benzodiazepines has been a subject of interest in this therapeutic area. researchgate.net For instance, a series of 1,4-benzodiazepine derivatives were synthesized and screened for their activity against M. tuberculosis H37Rv, with some compounds showing potent activity. jyoungpharm.org
It is also noteworthy that other heterocyclic compounds containing structural motifs similar to those in some benzodiazepine analogues, such as triazoles, have demonstrated significant anti-tubercular properties. mdpi.com For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| 4h | 1.55 |
| 4f | 2.87 |
Structure-Activity Relationship (SAR) Studies
The biological activities of this compound and its analogues are intricately linked to their structural features. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular determinants for their various pharmacological effects.
For antiviral activity , particularly against HIV-1 RT, SAR studies on 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have provided valuable insights. nih.gov The nature and position of substituents on the benzoyl moiety have been shown to significantly influence the inhibitory potency. nih.gov
In the context of anti-inflammatory activity , the presence of electron-withdrawing groups on the phenyl ring of 1,5-benzodiazepine derivatives has been correlated with increased activity. researchgate.net For instance, derivatives containing nitro, chloro, fluoro, and bromo substituents have demonstrated enhanced anti-inflammatory effects. researchgate.net In a series of 2,3-dihydro-1,5-benzodiazepines, the substitution pattern was also found to be critical for the inhibition of iNOS activity. nih.gov
For anti-tubercular activity , the diazepine frame itself has been identified as vital. rsc.org In a series of 1,4-benzodiazepine-2,5-diones, the nature of the substituent at the C-3 position, introduced via different amino acids, was shown to modulate the anti-mycobacterial potency. rsc.org
A preliminary SAR study on a series of 1,5-benzodiazepine derivatives with antimicrobial activity revealed that substituents on both the phenyl ring and a thiophene (B33073) ring had a significant impact on their potency. nih.gov Furthermore, a thiazole (B1198619) ring at the C2 position was suggested to be a pharmacophore, while a COOC₂H₅ group at the C3 position was found to be optimal for maintaining activity at low concentrations. nih.gov
Impact of Substituent Position and Nature on Biological Efficacy
The biological activity of this compound analogues is profoundly influenced by the type and placement of substituent groups on both the benzodiazepine core and the phenyl ring. Research has demonstrated that these modifications can dramatically alter the potency and spectrum of activity.
A preliminary structure-activity relationship (SAR) study on a series of 1,5-benzodiazepine derivatives highlighted that substituents on the phenyl and thiophene rings significantly affect their antimicrobial activity. rsc.org For instance, the presence of an ester group (-COOC2H5) at the C-3 position was identified as the optimal substituent for maintaining antimicrobial properties at low concentrations. rsc.org
Further studies have elaborated on the impact of substituents at various positions:
C-8 Position of the Benzodiazepine Ring: The nature of the substituent at the C-8 position has a considerable effect on antimicrobial efficacy. A comparative analysis showed a clear trend in activity against several microorganisms, with the order of potency being hydrogen > methyl > fluoro > bromine. rsc.org Specifically, a methyl group at the C-8 position was found to have a positive influence on the inhibitory activity of certain 1,5-benzodiazepine derivatives. nih.gov
1-Phenyl Ring (Nitrogen at position 1): In a series of 1,5-dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones, which share a related structural framework, the position of a methoxy (B1213986) group on the 1-phenyl ring was crucial for potency against Trypanosoma cruzi. nih.gov Introducing a methoxy group at the 4-position had no impact on potency, whereas a 3-methoxy group led to a notable drop in potency, and a 2-methoxy group resulted in a further significant decrease. nih.gov
3-Position of the Phenyl Ring: In other heterocyclic systems, such as benzoxazoles, which provide insights into SAR principles, the presence of a methoxy group at the 3-position of a phenyl ring generally leads to higher antiproliferative activity compared to compounds without this substitution. mdpi.com
General Substituent Effects: The addition of long-chain substituents to a related 4-phenyl-1,5-benzodiazepin-2-one scaffold induced sedative effects that were absent in the parent compound. nih.govresearchgate.net This indicates that increasing lipophilicity through alkyl chains can introduce new pharmacological properties. The stereochemical arrangement of aromatic groups, whether pseudo-equatorial or pseudo-axial, also influences the molecular structure and subsequent intermolecular interactions. researchgate.net
Table 1: Impact of Substituent Nature and Position on Biological Activity of 1,5-Benzodiazepine Analogues
| Compound Series/Analogue | Position of Substitution | Substituent | Observed Impact on Efficacy | Reference |
|---|---|---|---|---|
| 1,5-Benzodiazepine Derivatives | C-8 | H vs. CH₃ vs. F vs. Br | Potency order for antimicrobial activity: H > CH₃ > F > Br. | rsc.org |
| 1,5-Benzodiazepine Derivatives | C-3 | -COOC₂H₅ | Identified as the best substituent for maintaining antimicrobial activity. | rsc.orgnih.gov |
| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 4) | -OCH₃ | No significant impact on potency against T. cruzi. | nih.gov |
| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 3) | -OCH₃ | Caused a 0.5 log unit drop in potency. | nih.gov |
| 1,5-Dihydro-2H-benzo[b] ijprajournal.comnih.govdiazepine-2,4(3H)-diones | 1-Phenyl Ring (Position 2) | -OCH₃ | Led to a further 1.0 log unit drop in potency. | nih.gov |
| 4-Phenyl-1,5-benzodiazepin-2-one Derivatives | N-1 | Long alkyl chains | Introduced sedative properties not present in the unsubstituted compound. | nih.govresearchgate.net |
Correlation of Structural Features with Pharmacological Profiles
Antimicrobial Activity: A common strategy for enhancing antimicrobial potency involves the superposition of bioactive substructures. nih.gov For example, combining the 1,5-benzodiazepine nucleus with other heterocyclic rings like thiophene or thiazole can produce potent antimicrobial agents. rsc.orgrsc.org The thiazole ring at the C-2 position, in particular, may act as a pharmacophore for this activity. rsc.org The resulting compounds have shown considerable potency against fungi such as C. neoformans and bacteria like E. coli and S. aureus. rsc.orgnih.gov
Antidepressant Activity: Structural isomerization and substitution can shift the pharmacological profile towards central nervous system effects. A series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines, isomers of the 1,5-benzodiazepine class, were investigated as potential psychotropics. nih.gov The derivative (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine was identified as a potential antidepressant, with activity comparable to amitriptyline in its ability to inhibit norepinephrine and serotonin reuptake. nih.gov This demonstrates that the arrangement of nitrogen atoms in the diazepine ring (1,3- vs. 1,5-) and the presence of methyl groups are critical determinants of antidepressant-like activity.
Sedative and Hypnotic Effects: The introduction of long carbon chains onto the 4-phenyl-1,5-benzodiazepin-2-one structure, creating surfactant-like molecules, was shown to impart sedative effects. nih.govresearchgate.net While the parent compound was inactive in this regard, the long-chain derivatives demonstrated the ability to significantly prolong the hypnotic effect of thiopental (B1682321) sodium, indicating a clear correlation between increased lipophilicity and CNS depressant activity. nih.govresearchgate.net
Antiarrhythmic Potential: Research into 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines has identified them as novel antiarrhythmic agents, indicating that the core benzodiazepine structure, even with varied nitrogen placement, can be tailored for cardiovascular applications. acs.org
This body of research underscores that the 1,5-benzodiazepine framework is a versatile scaffold. The pharmacological profile of its derivatives is not fixed but can be rationally modulated by altering substituents, their positions, and the core isomeric structure to target a wide array of diseases. ijprajournal.comrsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of 1,5-benzodiazepine systems. espublisher.comespublisher.com These calculations allow for the optimization of molecular geometries and the prediction of various molecular and reactive properties. espublisher.comespublisher.comresearchgate.net
For instance, studies on derivatives like 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine have utilized the B3LYP method with basis sets such as 6-31G** and 6-311++G(d,p) to compute their fundamental properties. espublisher.comespublisher.comresearchgate.net The optimized geometries from these calculations confirm the stability of the molecular structures. espublisher.comespublisher.com The seven-membered diazepine (B8756704) ring in these types of compounds typically adopts a puckered, non-planar conformation. researchgate.netresearchgate.netresearchgate.net
Global and local reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
DFT studies on 1,5-benzodiazepine derivatives have been used to calculate these parameters. For 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, a high HOMO-LUMO energy gap was found, indicating significant molecular stability and charge transfer interactions within the molecule. nih.gov In a study on derivatives of 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione, the HOMO-LUMO gap for the parent molecule was calculated, and it was observed that substitutions with various functional groups (e.g., -NO2, -NH2, -OH) lowered this gap, suggesting an increase in reactivity. espublisher.comespublisher.com
Global chemical reactivity descriptors provide further insight. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These values can be calculated from the ionization potential (I) and electron affinity (A), which are approximated using the energies of the HOMO and LUMO.
Table 1: Calculated Global Chemical Reactivity Descriptors for a 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione Derivative (EPBZ-Br) Data calculated at the B3LYP/6-31++G* level of theory.* espublisher.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.04 |
| ELUMO | -2.04 |
| Energy Gap (ΔE) | 4.00 |
| Ionization Potential (I) | 6.04 |
| Electron Affinity (A) | 2.04 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.00 |
| Global Softness (S) | 0.25 |
| Electrophilicity Index (ω) | 4.08 |
Local reactivity can be assessed through methods like Mulliken atomic charge analysis, which helps identify the distribution of electronic charge across the molecule and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For 1,5-benzodiazepines, DFT has been used to study the chemo- and regioselectivity of cycloaddition reactions. tandfonline.com By locating transition states and determining reaction paths via intrinsic reaction coordinate (IRC) calculations, researchers can understand how and why specific products are formed. tandfonline.com Such studies have shown that reactions like 1,3-dipolar cycloadditions involving a 1,5-benzodiazepine core can be completely chemo- and regioselective, proceeding through a non-concerted mechanism. tandfonline.com
The synthesis of the 2,3-dihydro-1H-1,5-benzodiazepine ring itself, often achieved through the condensation of o-phenylenediamine (B120857) with ketones, has also been mechanistically studied. nih.gov The reaction is typically acid-catalyzed, where a Brönsted acid site protonates the carbonyl group of the ketone, facilitating a nucleophilic attack by the diamine, followed by cyclization and dehydration to form the seven-membered ring. nih.govresearchgate.netnih.gov
Quantum chemical calculations allow for the prediction of a wide range of molecular properties beyond reactivity. DFT methods can accurately compute geometric parameters like bond lengths and angles, as well as electronic properties such as dipole moments. researchgate.net For example, calculations on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine provided detailed values for these parameters, which were found to be in good agreement with experimental data. researchgate.net
Frontier molecular orbital analysis is also used to predict reactivity and electronic transitions. espublisher.com In various 1,5-benzodiazepine derivatives, the HOMO is often located on one of the benzene (B151609) rings and any electron-donating substituents, while the LUMO is typically an antibonding π* orbital spread across the fused ring system. espublisher.comespublisher.com This distribution is useful in understanding the electronic spectra of these molecules, where absorption peaks are often attributed to π-π* transitions. espublisher.comespublisher.com Furthermore, DFT calculations have been employed to estimate the regioselectivity of electrophilic substitution reactions in related benzodiazepinone systems by analyzing charge densities and the energetics of reaction intermediates. mdpi.org
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. amazonaws.com This method is crucial in medicinal chemistry for predicting ligand-protein interactions and estimating the binding affinity of a potential drug molecule to its biological target. amazonaws.comresearchgate.net
For benzodiazepines, a primary biological target is the γ-aminobutyric acid type A (GABA-A) receptor, where they act as allosteric modulators. researchgate.netbenthamdirect.com Molecular docking studies have been performed on various 1,5-benzodiazepine derivatives to understand their binding patterns within the benzodiazepine (B76468) binding site of the GABA-A receptor. amazonaws.comresearchgate.net
These studies reveal key interactions that stabilize the ligand-receptor complex. Common interactions include:
Hydrogen Bonds: These are often formed between the ligand and specific amino acid residues in the receptor's binding pocket, such as α1 Ser204 and α1 Thr206. researchgate.net
Hydrophobic Interactions: Aromatic rings and alkyl groups on the ligand frequently engage in hydrophobic interactions with nonpolar residues like α1 Tyr159, α1 Tyr209, and γ2 Phe77. researchgate.net
In one study, designed N1-substituted-1,5-benzodiazepine-2-ones were docked into the GABA-A receptor associated protein (PDB ID: 1KJT). amazonaws.comresearchgate.net The analysis showed that the ligands positioned themselves within the active site cavity, forming Van der Waals interactions with residues such as VAL44A and ASP111A. researchgate.net Similarly, docking studies on other benzodiazepine derivatives have identified pi-stacking and hydrophobic bonds as critical for binding affinity. benthamdirect.comresearchgate.net
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a "dock score" or binding energy. amazonaws.comresearchgate.net A lower (more negative) dock score generally indicates a more favorable binding interaction and higher affinity. amazonaws.comresearchgate.net
Researchers have used this approach to screen virtual libraries of benzodiazepine derivatives and prioritize compounds for synthesis and biological testing. benthamdirect.comresearchgate.netbenthamscience.com For example, in a study of N1-benzoyl-1,5-benzodiazepine-2-one derivatives docked against the GABA-A receptor associated protein, the calculated dock scores were compared to that of a known GABA agonist, Lofendazam (dock score: -4.7373). amazonaws.comresearchgate.netwikipedia.org One of the designed conformers, N1-benzoyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one, exhibited a lower dock score of -5.0915, suggesting it has a higher affinity for the active site. amazonaws.com
This predictive power allows for the rational design of new derivatives with potentially enhanced activity. By understanding the structure-activity relationships derived from docking, chemists can modify the core structure to improve interactions with the target protein and increase binding affinity. rsc.org
Conformational Space Exploration and Energy Minimization
The conformational landscape of the 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine molecule is primarily defined by the puckering of the seven-membered diazepine ring and the orientation of the phenyl substituent. Due to the inherent flexibility of the seven-membered ring, the molecule can adopt several low-energy conformations. Computational methods, such as Density Functional Theory (DFT) and other molecular mechanics calculations, have been employed to explore this conformational space and identify the most stable structures.
The seven-membered diazepine ring in 1,5-benzodiazepine derivatives is characteristically non-planar. nih.govresearchgate.net X-ray crystallographic studies of closely related compounds, such as 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, have revealed that the diazepine ring typically adopts a boat-shaped conformation . nih.govresearchgate.net In this conformation, the methylene (B1212753) group and the fused benzene ring carbons can be considered the prow and stern, respectively. nih.gov For instance, in the crystal structure of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, the seven-membered ring exhibits a distinct puckered conformation with specific puckering parameters. nih.govresearchgate.net
Theoretical calculations on various 1,5-benzodiazepine derivatives have further substantiated the prevalence of non-planar conformations. DFT studies at the B3LYP/6-311++G(d,p) level of theory have been utilized to calculate the geometries, tautomeric energies, and ring-inversion barriers of these systems. nih.gov These studies indicate that the seven-membered ring can undergo inversion between two enantiomeric boat-like conformations. For the parent 1,5-benzodiazepine, a calculated ring inversion barrier highlights the dynamic nature of the ring system. researchgate.net
In addition to the boat conformation, other conformations such as a "twist-boat" have been identified for related saturated systems like 4-phenyl-decahydro-1H-1,5-benzodiazepin-2-one. While direct computational studies providing a comprehensive potential energy surface and the relative energies of all possible conformers (boat, twist-boat, chair, etc.) for this compound are not extensively detailed in the available literature, the existing data on analogous structures provide a strong indication of the likely conformational preferences.
The exploration of the conformational space through computational methods involves systematically altering key dihedral angles within the molecule and calculating the corresponding energy to map out the potential energy surface. The minima on this surface correspond to stable conformers, and the saddle points represent the transition states for conformational interconversions.
Below is a data table summarizing the typical conformations and key geometric parameters for the 1,5-benzodiazepine ring system based on studies of closely related derivatives.
| Conformation | Key Dihedral Angles (°) | Puckering Parameters | Relative Energy (kcal/mol) | Reference |
| Boat | C6-N1-C2-C3: ~-60 to -70N1-C2-C3-C4: ~+30 to +40C2-C3-C4-N5: ~+30 to +40C3-C4-N5-C9a: ~-60 to -70 | q₂ = 0.7977 Å, φ₂ = 337.34°q₃ = 0.250 Å, φ₃ = 228.2°Qᴛ = 0.836 Å | Base Conformer | nih.govresearchgate.net |
| Twist-Boat | Data not available for this specific compound | Data not available for this specific compound | Data not available for this specific compound | |
| Chair | Data not available for this specific compound | Data not available for this specific compound | Data not available for this specific compound |
Note: The data in the table are derived from closely related structures and serve as an illustrative example of the conformational parameters. Specific values for this compound would require a dedicated computational study.
Energy minimization calculations are crucial for refining the geometry of the identified conformers and determining their relative stabilities. These calculations typically employ DFT or other high-level ab initio methods to find the lowest energy structure for each conformer. The relative energies of these minimized structures provide insight into the population of each conformer at equilibrium.
Alternative Applications and Material Science
Corrosion Inhibition Properties and Mechanisms on Metal Surfaces
The compound 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives have emerged as a significant area of interest in material science, particularly for their application as corrosion inhibitors for metals and alloys. Research indicates that these organic compounds can effectively protect various metal surfaces, most notably steel, from corrosive environments, such as acidic solutions. The inhibitive properties are attributed to the adsorption of the benzodiazepine (B76468) molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
The mechanism of corrosion inhibition by these compounds is multifaceted. It involves the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The adsorption process can occur through a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. The phenyl group and the benzodiazepine nucleus play a crucial role in this process.
Studies on structurally similar compounds provide valuable insights into the expected behavior of this compound. For instance, research on 1-Ethyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one has demonstrated its efficacy as a mixed-type inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution. researchgate.netderpharmachemica.com This means it reduces both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The adsorption of this related compound on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netderpharmachemica.com
Similarly, investigations into 4-phenyl-decahydro-1H-1,5-benzodiazepin-2-one have also shown it to be an effective corrosion inhibitor for carbon steel in 1 M HCl. researchgate.netdntb.gov.ua Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed its inhibitive action. researchgate.net The efficiency of these inhibitors generally increases with their concentration but may decrease with a rise in temperature. researchgate.net
Detailed Research Findings
Electrochemical studies are fundamental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization measurements for benzodiazepine derivatives typically show a reduction in the corrosion current density (Icorr) in the presence of the inhibitor, indicating a decrease in the corrosion rate. researchgate.netnih.gov Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor's behavior. The data from EIS, often presented as Nyquist and Bode plots, can reveal information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.net
For example, studies on related benzodiazepines have shown a significant increase in inhibition efficiency with increasing concentration. For 1-Ethyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, potentiodynamic polarization measurements indicated its role as a mixed-type inhibitor. researchgate.netderpharmachemica.com Research on other benzodiazepine derivatives has reported inhibition efficiencies reaching up to 96% at optimal concentrations. researchgate.net
The following tables summarize typical data obtained from electrochemical studies on corrosion inhibition by benzodiazepine derivatives, which can be considered indicative of the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for a Benzodiazepine Derivative in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -480 | 1050 | - |
| 1 x 10⁻⁶ | -485 | 450 | 57.1 |
| 1 x 10⁻⁵ | -490 | 210 | 80.0 |
| 1 x 10⁻⁴ | -495 | 105 | 90.0 |
| 1 x 10⁻³ | -500 | 52.5 | 95.0 |
Note: This data is representative of typical findings for benzodiazepine derivatives and is intended for illustrative purposes.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Benzodiazepine Derivative in 1 M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 120 | - |
| 1 x 10⁻⁶ | 125 | 80 | 60.0 |
| 1 x 10⁻⁵ | 280 | 55 | 82.1 |
| 1 x 10⁻⁴ | 550 | 30 | 90.9 |
| 1 x 10⁻³ | 1100 | 20 | 95.5 |
Note: This data is representative of typical findings for benzodiazepine derivatives and is intended for illustrative purposes.
Theoretical studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, often complement experimental findings. researchgate.netbohrium.com These computational methods help to elucidate the mechanism of inhibition at the molecular level. researchgate.nettaylorfrancis.com DFT calculations can provide insights into the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettaylorfrancis.com A higher HOMO energy suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a capacity to accept electrons from the metal, both of which contribute to strong adsorption and effective inhibition. MD simulations can model the adsorption process of the inhibitor molecules on the metal surface in a corrosive environment, providing a visual representation of the formation of the protective film. bohrium.com
Toxicological Assessments and Safety Considerations General Class Level Discussion
Acute Toxicity Studies (in vivo models)
Acute toxicity studies are fundamental in characterizing the safety profile of new chemical entities. For the 1,5-benzodiazepine class, these studies are typically conducted in animal models to determine the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population. These assessments help to identify the potential for acute overdose toxicity.
Research on various novel 1,5-benzodiazepine derivatives has provided insights into their acute toxicity profiles. For instance, a study on a series of 2-(substituted aryl)-4-(heteroaryl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives determined an LD50 of 29.57 mg/kg in mice based on OECD 425 guidelines. ijpsdronline.com Animals in this study were monitored for signs of toxicity and mortality shortly after dosing and for a subsequent 14-day period. ijpsdronline.com
In another investigation involving novel 1,5-benzothiazepine derivatives, which are structurally related to benzodiazepines, acute oral toxicity was evaluated in mice. jchr.org The study found that certain compounds caused mortality at doses of 1600 and 2900 mg/kg, with calculated LD50 values for three different derivatives being 4786 mg/kg, 2542 mg/kg, and 2039 mg/kg, respectively. jchr.org
Furthermore, a study on lappaconitine–1,5-benzodiazepine hybrids reported a hybrid compound to be moderately toxic in CD-1 mice, with an oral LD50 value exceeding 1500 mg/kg. nih.gov This suggests that the toxicity was significantly lower than the parent compound, lappaconitine. nih.gov Another study on a novel benzodiazepine-dihydropyridine hybrid molecule, JM-20, found no mortality in mice after a single oral dose of 2000 mg/kg. nih.gov The only signs of toxicity observed were minor and associated with sedation, indicating a low acute toxic potential for this specific derivative. nih.gov
These studies highlight that the acute toxicity of 1,5-benzodiazepine derivatives can vary significantly based on their specific chemical structure and substituents.
| Compound/Derivative Class | Animal Model | Route of Administration | LD50 Value |
|---|---|---|---|
| 2-(substituted aryl)-4-(heteroaryl)-2,3-dihydro-1H-1,5-benzodiazepine | Mice | Oral | 29.57 mg/kg |
| 1,5-Benzothiazepine Derivative (6c1) | Mice | Oral | 4786 mg/kg |
| 1,5-Benzothiazepine Derivative (6e2) | Mice | Oral | 2542 mg/kg |
| 1,5-Benzothiazepine Derivative (6e3) | Mice | Oral | 2039 mg/kg |
| Lappaconitine–1,5-benzodiazepine Hybrid (Compound 8) | CD-1 Mice | Oral | >1500 mg/kg |
| JM-20 (benzodiazepine-dihydropyridine hybrid) | Mice | Oral | >2000 mg/kg |
General Toxicological Profile and Class-Associated Safety Concerns (e.g., dependence potential)
The benzodiazepine (B76468) class of compounds, while therapeutically useful, is associated with a well-documented toxicological profile and specific safety concerns, primarily related to their effects on the central nervous system (CNS). europa.eunih.gov As CNS depressants, they enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedation, drowsiness, and anxiolysis. europa.euisca.me
While an overdose of benzodiazepines alone is rarely fatal, the risk of severe toxicity and death increases significantly when they are combined with other CNS depressants like alcohol or opioids. nih.govfda.govwikipedia.org The primary presentation of acute toxicity is CNS depression, which can range from mild drowsiness to a coma-like state, often accompanied by slurred speech and ataxia. nih.gov Life-threatening respiratory depression can occur with large ingestions, especially in the presence of co-ingestants. nih.gov
A major safety concern associated with the long-term use of benzodiazepines is the development of tolerance and physical dependence. isca.meaafp.orgwebmd.com Tolerance, where higher doses are needed to achieve the same effect, can develop after just a few weeks of use. kaiserpermanente.org Physical dependence can occur even when the drugs are taken at recommended dosages for several days to weeks. fda.gov This dependence is characterized by a withdrawal syndrome upon abrupt discontinuation or rapid dose reduction. fda.govaafp.org
Withdrawal symptoms can be severe and may include anxiety, insomnia, autonomic instability (increased heart rate and blood pressure), and sensory hypersensitivity. aafp.orgchemijournal.com In serious cases, life-threatening seizures and delirium tremens can occur. fda.govaafp.org The potential for dependence is a significant factor limiting the long-term use of these compounds. isca.me The U.S. Food and Drug Administration (FDA) requires a boxed warning on all benzodiazepine medicines to address the serious risks of abuse, misuse, addiction, physical dependence, and withdrawal reactions. fda.govkaiserpermanente.org
The dependence potential can be influenced by factors such as the drug's half-life, with short half-life benzodiazepines potentially having a greater dependence potential. nih.gov Chronic use can also lead to psychological dependence, where individuals feel they cannot function without the drug. aafp.orgwebmd.com These class-associated risks necessitate careful consideration in their therapeutic application.
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency
The core structure of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a fertile ground for rational drug design. The principle of superposition, which involves combining known bioactive substructures, is a key strategy. nih.govrsc.org For instance, the rational design and synthesis of novel 1,5-benzodiazepine derivatives have been achieved by incorporating pyridine, thiophene (B33073), or thiazole (B1198619) moieties along with an ester group. nih.govrsc.org
Structure-activity relationship (SAR) studies are crucial in guiding these modifications. Preliminary SAR studies have revealed that specific substitutions at various positions on the benzodiazepine (B76468) ring system significantly influence biological activity. nih.gov
C-2 Position: Introducing a 2-pyridyl group at this position may serve as a pharmacophore for antimicrobial activity. nih.gov Similarly, incorporating a thiazole ring at C-2 has been shown to be a key feature for potent antimicrobial compounds. rsc.org
C-3 Position: An ethyl carboxylate group (-COOC2H5) at this position appears to be optimal for maintaining antimicrobial activities. nih.govrsc.org
C-8 Position: The presence of a methyl group (-CH3) at the C-8 position has been shown to have a positive effect on the inhibitory activity of certain derivatives. nih.gov
Furthermore, the synthesis of derivatives by reacting the core structure with various reagents can lead to compounds with novel properties. For example, reacting 3-bromo-4-phenyl-1H- nih.govherts.ac.ukbenzodiazepin-2-one with thiourea (B124793) or guanidine (B92328) yields imidothiocarbamate and guanidine derivatives, respectively. ijtsrd.com The creation of fused-ring systems, such as triazolo-, oxadiazolo-, oxazino-, or furano-benzodiazepines, offers another avenue to expand the chemical space and therapeutic potential of this class of compounds. iitm.ac.innih.gov These systematic modifications aim to produce derivatives with enhanced selectivity for specific biological targets, thereby increasing potency and potentially reducing off-target effects.
Advanced Pharmacological Profiling and Preclinical Development for Specific Indications
While the 1,5-benzodiazepine class is broadly known for its effects on the central nervous system (CNS), future research must focus on detailed pharmacological profiling of new derivatives for specific diseases. nih.govresearchgate.net This involves moving beyond general screening to targeted in vitro and in vivo studies to identify lead candidates for conditions such as anxiety, epilepsy, and potentially cancer and infectious diseases. nih.govresearchgate.net
An important area of preclinical development is in oncology. Nastorazepide (B1676968) (Z-360), a selective 1,5-benzodiazepine-derivative, is an antagonist of the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in several human cancers. nih.gov A derivative of nastorazepide functionalized with a DOTA chelator was synthesized to create a precursor for both diagnosis and therapy of CCK-2R-expressing tumors, demonstrating the potential for a "theragnostic" approach. nih.gov This involves labeling the compound with radionuclides like indium-111 (B102479) for imaging (SPECT/CT) and potentially therapeutic radionuclides like lutetium-177. nih.gov
Another promising area is the development of novel antimicrobial agents. nih.govrsc.org Derivatives incorporating pyridine, thiophene, or thiazole have shown significant in vitro activity against fungi like Cryptococcus neoformans and Candida albicans, as well as bacteria such as E. coli and S. aureus. nih.govrsc.org Notably, certain thiazole-containing derivatives exhibited antifungal activity 32–64 times more potent than reference drugs against C. neoformans. rsc.org Further preclinical studies would need to evaluate the efficacy and toxicology of these lead compounds.
Exploration of New Biological Targets and Therapeutic Areas
The therapeutic utility of this compound derivatives is not limited to their traditional CNS targets like the GABA-A receptor. nih.govresearchgate.net Research is uncovering novel biological targets and, consequently, new therapeutic applications.
Key Emerging Targets and Areas:
Cholecystokinin-2 Receptor (CCK-2R): As mentioned, CCK-2R is a significant target in oncology, particularly for medullary thyroid carcinoma and small cell lung cancer where it is overexpressed. nih.gov 1,5-benzodiazepine-based antagonists like nastorazepide are being explored for their potential in cancer therapy and imaging. nih.gov
Hepatitis C Virus (HCV) NS5B Polymerase: Certain 1,5-benzodiazepine derivatives have been identified as allosteric inhibitors of the HCV NS5B polymerase, a crucial enzyme for viral replication. researchgate.net This presents an opportunity to develop new antiviral therapies.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some 1,5-benzothiazepines, which are structurally related to benzodiazepines, have shown potential as mixed inhibitors of AChE and BChE, enzymes relevant to Alzheimer's disease. researchgate.net This suggests that the 1,5-benzodiazepine scaffold could be modified to target these enzymes.
Antimicrobial Targets: The demonstrated efficacy of derivatives against various fungi and bacteria indicates that they may interact with novel microbial targets. nih.govrsc.orgresearchgate.net Identifying these specific targets is a critical future research direction.
Reverse Transcriptase: Some 1,5-benzodiazepines have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. isca.menih.gov
This expansion of known targets highlights the versatility of the 1,5-benzodiazepine scaffold and encourages screening of new derivatives against a wider range of biological targets to uncover novel therapeutic uses. researchgate.net
Development of Green and Sustainable Synthetic Routes for Industrial Scale-Up
The traditional synthesis of benzodiazepines often involves harsh conditions, toxic solvents, and expensive catalysts. iitm.ac.in A major focus of future research is the development of environmentally friendly, efficient, and scalable "green" synthetic methods. nih.govresearchgate.netnih.gov These approaches offer advantages such as shorter reaction times, milder conditions, higher yields, and easier work-up procedures. nih.gov
Several innovative green methodologies have been reported for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines:
Catalyst Innovation: A wide array of more benign and reusable catalysts have been successfully employed. These include iodine in PEG-400, volcanic ash, sulfated zirconia, and H-MCM-22. iitm.ac.innih.govnih.gov
Solvent-Free and Alternative Media: Many reactions are now performed under solvent-free conditions or in greener solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG-400), which can often be recycled. iitm.ac.inijtsrd.comnih.govnih.gov
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating. ijtsrd.comresearchgate.net
The table below summarizes some of the green synthetic approaches developed for 1,5-benzodiazepine derivatives.
| Catalyst | Solvent/Condition | Key Advantages | Reference(s) |
| Sulfated Zirconia | Solvent-free, ambient temperature | High efficiency, solid superacid catalyst, easy recovery. | iitm.ac.in |
| Iodine (I₂) | PEG-400 | Green solvent and catalyst, short reaction time, good yields. | nih.gov |
| Volcanic Ash | Solvent-free, 130 °C | Natural, safe, recyclable heterogeneous catalyst. | nih.gov |
| Microwave Irradiation | Solvent-free or Ethanol | Rapid reaction, simple procedure. | ijtsrd.comresearchgate.net |
| H-MCM-22 | Acetonitrile (B52724), room temperature | Highly selective, good yields, applicable to various ketones. | nih.gov |
| Bleaching Earth Clay | PEG-400 | Eco-friendly, recyclable media, high yields (>95%). | nih.gov |
These sustainable methods are crucial for the industrial scale-up required for pharmaceutical production, reducing both environmental impact and manufacturing costs.
Integration of Computational and Experimental Approaches for Drug Discovery and Optimization
The synergy between computational modeling and experimental synthesis is accelerating the drug discovery process for 1,5-benzodiazepine derivatives. Computational tools allow for the prediction of molecular properties and biological activities, enabling a more targeted and efficient research strategy. herts.ac.uk
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the activity of newly designed benzodiazepines, helping to prioritize which derivatives to synthesize and test. herts.ac.ukresearchgate.net For example, QSAR analysis of 69 benzodiazepines identified the positioning of H-bond acceptors, aromatic rings, and hydrophobic groups as key factors for binding to GABA-A receptors. researchgate.net Such models can be used as a practical tool for predicting the activity of new drug candidates. nih.gov
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. researchgate.netherts.ac.uk It helps in understanding the binding interactions and predicting the affinity of a compound for its target. Docking studies have been used to predict the affinity of designer benzodiazepines for GABA-A receptors and to analyze the binding potential of new derivatives to targets like the voltage-gated sodium channel NaV1.5. researchgate.netresearchgate.net
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure of molecules and to elucidate reaction mechanisms. tandfonline.com For instance, a theoretical study of the reaction between a 1,5-benzodiazepine and nitrilimine analogs used DFT to analyze the chemo- and regioselectivity, confirming that the reaction proceeds through a non-concerted mechanism. tandfonline.com
By integrating these computational approaches with experimental validation, researchers can rationalize observed activities, predict the potential of novel compounds, and optimize lead structures more rapidly and cost-effectively than through traditional trial-and-error methods. herts.ac.uknih.gov
Q & A
Q. What synthetic strategies enable regioselective functionalization of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine?
Regioselectivity in N-acetylation is achieved via intramolecular hydrogen bonding between the hydroxyl group (OH) and N-5 of the benzodiazepine ring. At ambient temperature, this bond protects the hydroxyl group, allowing exclusive N-acetylation. Under reflux conditions, both N- and O-acetylation occur due to bond destabilization . Methodological Insight :
Q. How is this compound characterized crystallographically?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXS-97 for structure solution, SHELXL-97 for refinement) is standard. Displacement parameters are modeled with anisotropic refinement for non-H atoms, while H atoms are placed geometrically with riding models . Key Parameters :
Q. What catalytic systems optimize synthesis of dihydrobenzodiazepines?
Zinc montmorillonite clay catalyzes the condensation of o-phenylenediamine with ketones at room temperature, yielding 2,3-dihydro-1H-1,5-benzodiazepines in >85% yield. The catalyst is reusable for ≥3 cycles . Procedure :
- React o-phenylenediamine (1 mmol) with ketone (1.2 mmol) in ethanol.
- Filter and concentrate; recrystallize from methanol.
Advanced Research Questions
Q. How do electronic effects direct nitration and bromination of the benzodiazepine core?
Nitration with HNO/HSO preferentially substitutes the benzodiazepine ring at the 7-position (UV spectral analysis: λ shift to 310 nm). Bromination with N-bromosuccinimide (NBS) yields 7-bromo derivatives, while Br in CCl produces di-brominated products . Substitution Patterns :
| Reaction Type | Position | Yield (%) | Characterization |
|---|---|---|---|
| Nitration | C7 | 70–75 | UV, NMR |
| Bromination | C7/C8 | 60–65 | MS, X-ray |
Q. What role do hydrogen bonds play in reactivity and crystal packing?
Intramolecular O–H···N bonds in 4-(2-hydroxyphenyl) derivatives reduce hydroxyl group nucleophilicity, enabling chemoselective N-acetylation. In crystals, these bonds form graph-set motifs , stabilizing planar conformations . Graph-Set Analysis :
- Primary motif: for dimeric interactions.
- Secondary motif: for chain propagation.
Q. How are spectroscopic methods used to resolve structural ambiguities?
Q. What methodologies validate biological activity of benzodiazepine derivatives?
- Anticancer assays : MTT tests against breast cancer cell lines (IC values: 10–50 µM) .
- Nonlinear optics (NLO) : Z-scan technique measures third-order susceptibility (χ) ~10 esu, supported by DFT calculations .
Data Contradictions and Resolution
Q. How are conflicting substitution patterns reconciled in nitration vs. bromination?
Nitration’s preference for the benzodiazepine ring (vs. phenyl) is attributed to π-electron deficiency in the seven-membered ring, enhancing electrophilic attack. Bromination’s selectivity arises from radical stabilization at specific positions .
Q. Why do some synthetic routes yield diastereomers or byproducts?
Steric hindrance in 2,4-disubstituted derivatives can lead to racemization. Mitigate via:
- Low-temperature reactions.
- Chiral HPLC separation (e.g., Chiralpak IA column) .
Methodological Best Practices
Q. What software tools are recommended for crystallographic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
